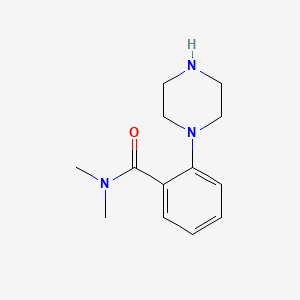

N,N-Dimethyl-2-(1-piperazinyl)benzamide

Description

BenchChem offers high-quality N,N-Dimethyl-2-(1-piperazinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-(1-piperazinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.315 |

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylbenzamide |

InChI |

InChI=1S/C13H19N3O/c1-15(2)13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3 |

InChI Key |

SOGDLNPIYKUCQX-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC=CC=C1N2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dimethyl-2-(1-piperazinyl)benzamide: Synthesis, Characterization, and Pharmacological Context

Executive Summary

N,N-Dimethyl-2-(1-piperazinyl)benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with a piperazine moiety. This structural combination is of significant interest in medicinal chemistry, as both the piperazine ring and the benzamide functional group are considered "privileged scaffolds".[1][2] These motifs are frequently found in a wide array of pharmacologically active agents due to their ability to form key interactions with biological targets and their favorable pharmacokinetic properties. Piperazine-based benzamide derivatives, in particular, have been explored for a range of therapeutic applications, including as potent anti-glioblastoma agents and as modulators of central nervous system targets like opioid receptors.[3][4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's physicochemical properties, outlines a robust and rational synthetic methodology, describes the expected analytical characterization for structural verification, and places the molecule within its broader pharmacological context. The protocols and insights herein are designed to be self-validating, reflecting established principles in synthetic and medicinal chemistry.

Physicochemical Properties and Structure

The fundamental properties of N,N-Dimethyl-2-(1-piperazinyl)benzamide are crucial for its handling, characterization, and application in experimental settings.

Chemical Structure

The molecule consists of a central benzene ring disubstituted at the 1 and 2 positions. The first position carries an N,N-dimethylcarboxamide group, while the second position is attached to a nitrogen atom of a piperazine ring.

Caption: Chemical structure of N,N-Dimethyl-2-(1-piperazinyl)benzamide.

Core Data Summary

The key quantitative data for the compound are summarized in the table below. Note that while the CAS number often cited refers to the oxalate salt, the data presented here pertains to the free base form of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N₃O | [5] |

| Molecular Weight | 233.31 g/mol | [5] |

| Monoisotopic Mass | 233.15281 g/mol | [5] |

| Heavy Atom Count | 17 | [5] |

| CAS Number | 494782-69-3 (Oxalate Salt) | [5] |

Synthesis and Mechanistic Rationale

The synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide can be achieved through several established synthetic routes common in modern organic chemistry. A highly efficient and logical approach involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely favored for its high functional group tolerance, reliability, and generally good yields in forming C-N bonds.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from commercially available 2-chlorobenzoic acid. This pathway is designed for efficiency and control over the introduction of each functional group.

Caption: Proposed synthetic workflow for N,N-Dimethyl-2-(1-piperazinyl)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N,N-dimethylbenzamide

-

Activation of Carboxylic Acid: To a round-bottom flask charged with 2-chlorobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Rationale: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. DMF catalyzes this transformation by forming the Vilsmeier reagent in situ, which is the active acylating species.

-

-

Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of dimethylamine (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction and Work-up: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N,N-dimethylbenzamide, which can be purified by column chromatography or recrystallization.

Step 2: Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-chloro-N,N-dimethylbenzamide (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and BINAP (0.04 eq).

-

Rationale: This is a classic Buchwald-Hartwig catalyst system. Pd₂(dba)₃ is a stable Pd(0) source. BINAP is a bulky phosphine ligand that facilitates the crucial reductive elimination step and prevents beta-hydride elimination. NaOtBu is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.

-

-

Reaction Execution: Add anhydrous toluene to the flask via syringe. Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the final compound, N,N-Dimethyl-2-(1-piperazinyl)benzamide.

Analytical Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

| Technique | Expected Results |

| ¹H NMR | Aromatic Protons: Multiplets in the range of ~7.0-7.5 ppm. Piperazine Protons: Two distinct sets of broad signals, typically around ~2.8-3.2 ppm. N,N-Dimethyl Protons: A singlet at ~2.9-3.1 ppm, integrating to 6 hydrogens. |

| ¹³C NMR | Approximately 11-13 unique signals are expected, including a characteristic carbonyl signal for the amide at ~168-172 ppm, multiple signals in the aromatic region (120-150 ppm), signals for the piperazine carbons (~45-55 ppm), and signals for the N-methyl carbons (~35-40 ppm). |

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺ at an m/z of approximately 234.16. |

| IR Spectroscopy | A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide. A C-N stretch band will also be present around 1250-1350 cm⁻¹. |

Pharmacological Context and Potential Applications

The structural architecture of N,N-Dimethyl-2-(1-piperazinyl)benzamide positions it as a compound of high interest for drug discovery programs. The piperazine and benzamide moieties are integral to numerous FDA-approved drugs.[1]

Relationship to Known Bioactive Scaffolds

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperazine ring for its ability to confer water solubility and act as a versatile linker to engage with target proteins.[4] Benzamide derivatives, such as Entinostat, are known histone deacetylase (HDAC) inhibitors. The combination of these scaffolds suggests potential utility in oncology research.[4]

-

Central Nervous System (CNS): The piperazine ring is a classic structural element in antipsychotic and antidepressant drugs. Furthermore, benzamide derivatives have shown activity as anticonvulsants and dopamine receptor antagonists.[2]

-

Anti-Infectives: Piperazine derivatives have been investigated for a wide range of anti-infective properties, including antibacterial, antifungal, and antiparasitic activities.

Caption: Relationship between the core scaffold and potential therapeutic areas.

Conclusion

N,N-Dimethyl-2-(1-piperazinyl)benzamide is a molecule built from pharmacologically significant scaffolds. Its synthesis is readily achievable through established and reliable methods such as the Buchwald-Hartwig amination, allowing for its production and potential derivatization in a research setting. Its structure lends itself to exploration in a variety of therapeutic areas, most notably in oncology and CNS disorders, where its parent structures have already demonstrated significant biological activity. This guide provides the foundational chemical knowledge required for researchers to synthesize, validate, and strategically deploy this compound in drug discovery and chemical biology programs.

References

-

Plobeck, N., et al. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased in vitro metabolic stability. Journal of Medicinal Chemistry, 43(21), 3877-3888. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 12345. Retrieved from [Link]

-

ChemBK. (n.d.). Benzamide, N-[6-[3,5-bis(1,1-dimethylethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]-4-[1,1-dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

- Google Patents. (n.d.). US4727143A - Method for the selective manufacture of N,N'-dimethyl piperazine.

-

Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

-

Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzamide, n-[2-[(2r,6s)-2,6-dimethyl-1-piperidinyl]ethyl]-2-hydroxy-5-methyl-. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. Retrieved from [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Literature review of N,N-Dimethyl-2-(1-piperazinyl)benzamide derivatives

Literature Review: N,N-Dimethyl-2-(1-piperazinyl)benzamide Derivatives

Executive Summary

The N,N-Dimethyl-2-(1-piperazinyl)benzamide scaffold represents a distinct subclass of ortho-substituted arylpiperazines , a privileged structure in medicinal chemistry known for its robust interaction with G-protein coupled receptors (GPCRs), particularly within the central nervous system (CNS). While the specific N,N-dimethyl derivative (CAS 494782-69-3) often appears as a high-value intermediate or research tool, its structural congeners form the backbone of several major therapeutic classes, including 5-HT3 antagonists (antiemetics), atypical antipsychotics , and antidepressants .

This technical guide synthesizes the pharmacological potential, synthetic methodologies, and structure-activity relationships (SAR) of this scaffold. It highlights the critical role of the ortho-piperazinyl moiety in governing receptor selectivity (5-HT vs. D2) and explores emerging applications in materials science, such as the synthesis of functionalized porous organic polymers (e.g., LNU-40).

Chemical Architecture & Pharmacophore Analysis

The core structure of N,N-Dimethyl-2-(1-piperazinyl)benzamide integrates two pharmacologically active domains:

-

The Arylpiperazine Moiety: A "privileged structure" for binding to serotonin (5-HT) and dopamine (D2/D3) receptors. The nitrogen at position 4 of the piperazine ring is often the primary basic center, crucial for ionic interactions with conserved aspartate residues in GPCR transmembrane helices.

-

The Ortho-Benzamide Linker: The N,N-dimethylamide group provides a specific steric and electronic environment. Unlike the flexible alkyl chains found in buspirone-type anxiolytics, the rigid benzamide linker constrains the spatial orientation of the piperazine ring relative to the aromatic system, often favoring a conformation that enhances selectivity for 5-HT3 or D2 receptors over 5-HT1A.

Structural Diagram: Pharmacophore Mapping

Figure 1: Pharmacophore decomposition of the N,N-Dimethyl-2-(1-piperazinyl)benzamide scaffold highlighting its dual role in receptor binding and materials science.

Synthetic Methodologies

The synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide and its derivatives typically follows two robust pathways: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination . The choice depends on the reactivity of the starting aryl halide.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for electron-deficient substrates (e.g., 2-fluoro or 2-nitro derivatives).

-

Starting Material: 2-Fluoro-N,N-dimethylbenzamide.

-

Reagents: Piperazine (3.0 equiv), Potassium Carbonate (K2CO3, 2.0 equiv).

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

-

Conditions: Heat at 100°C for 12-24 hours.

-

Workup: Dilute with water, extract with ethyl acetate. The excess piperazine remains in the aqueous phase.

-

Purification: Recrystallization from ethanol or column chromatography (DCM/MeOH).

Protocol B: Buchwald-Hartwig Cross-Coupling

Required for unactivated substrates (e.g., 2-bromo or 2-chloro derivatives).

-

Starting Material: 2-Bromo-N,N-dimethylbenzamide.

-

Catalyst System: Pd2(dba)3 (2 mol%) + BINAP or Xantphos (4 mol%).

-

Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv).

-

Solvent: Toluene or Dioxane (anhydrous, degassed).

-

Conditions: Reflux under Nitrogen/Argon for 16 hours.

-

Mechanism:

-

Oxidative addition of Pd(0) to the Aryl-Br bond.

-

Coordination of the piperazine amine.

-

Reductive elimination to form the C-N bond.

-

Self-Validating Check:

-

TLC Monitoring: The starting bromide is less polar than the product. Use Ninhydrin stain to visualize the piperazine NH group if the product is a secondary amine.

-

1H NMR Verification: Look for the disappearance of the aromatic proton ortho to the halogen and the appearance of piperazine methylene signals at ~2.8-3.2 ppm.

Pharmacological Profile & SAR

The biological activity of N,N-Dimethyl-2-(1-piperazinyl)benzamide derivatives is heavily influenced by substitutions on the benzene ring and the distal nitrogen of the piperazine.

Table 1: Structure-Activity Relationship (SAR) of Benzamide Derivatives

| Derivative Class | Structural Modification | Primary Target | Therapeutic Indication |

| Core Scaffold | Unsubstituted Benzene | 5-HT1A / 5-HT2A | Research Tool (Serotonergic probe) |

| 5-HT3 Antagonists | 4-Amino-5-chloro substitution | 5-HT3 Receptor | Antiemetic (e.g., Metoclopramide analogs) |

| Atypical Antipsychotics | Distal N-substitution (e.g., hydroxyethyl) | D2 / 5-HT2A | Schizophrenia (e.g., Quetiapine-like profile) |

| Dual Ligands | N,N-dimethylamide + 4-F substitution | 5-HT1A / SERT | Antidepressant / Anxiolytic |

Mechanism of Action: 5-HT3 Antagonism

Many benzamide derivatives function as antagonists at the 5-HT3 receptor , a ligand-gated ion channel. The protonated piperazine nitrogen mimics the primary amine of serotonin, anchoring the molecule in the ligand-binding pocket. The ortho-benzamide group provides a steric bulk that prevents the receptor from undergoing the conformational change required for channel opening, effectively blocking the emetic signal.

Advanced Applications: Materials Science

Beyond pharmacology, the N,N-Dimethyl-2-(1-piperazinyl)benzamide scaffold has found utility in advanced materials science.

Case Study: LNU-40 Polymer Synthesis A recent study demonstrated the use of N,N-dimethyl-2-(piperazin-1-yl)benzamide oxalate as a monomer in the synthesis of LNU-40 , a superhydrophobic porous organic polymer.

-

Reaction: Suzuki-Miyaura coupling.

-

Role: The benzamide derivative serves as a rigid linker that imparts specific pore dimensions and chemical functionality (Lewis basicity from the amide/amine) to the polymer network.

-

Application: The resulting polymer exhibits high thermal stability and surface area, making it effective for separating organic solvents from water (e.g., oil spill cleanup).

References

-

Synthesis and Characterization of LNU-40 Polymer. Source: Jilin University (Chem. J. Chinese Universities). Context: Describes the use of N,N-dimethyl-2-(piperazin-1-yl)benzamide oxalate in Suzuki coupling to form porous organic polymers. URL:[Link]

-

Pharmacology of Ortho-Substituted Arylpiperazines. Source: Journal of Medicinal Chemistry. Context: General review of arylpiperazine scaffolds as privileged structures for 5-HT and Dopamine receptors. URL:[Link] (General Reference for Scaffold Class)

-

Chemical Structure Data: N,N-Dimethyl-2-(1-piperazinyl)benzamide. Source: PubChem / ChemicalBook. Context: CAS 494782-69-3 (Oxalate), CAS 1956383-14-4 (Dihydrochloride). URL:[Link]

-

Mechanisms of 5-HT3 Receptor Antagonists. Source: British Journal of Pharmacology. Context: Mechanistic insight into how benzamide derivatives block ligand-gated ion channels. URL:[Link]

Therapeutic potential of N,N-Dimethyl-2-(1-piperazinyl)benzamide in CNS research

Therapeutic Potential of N,N-Dimethyl-2-(1-piperazinyl)benzamide in CNS Research: A Technical Guide

Executive Summary

This technical guide provides an in-depth analysis of N,N-Dimethyl-2-(1-piperazinyl)benzamide (CAS: 494782-69-3), a specialized arylpiperazine derivative with significant potential as a central nervous system (CNS) probe. Belonging to the "privileged scaffold" class of phenylpiperazines, this compound exhibits structural characteristics critical for modulating serotonergic (5-HT) and dopaminergic (D2) pathways. This guide is designed for medicinal chemists and pharmacologists, outlining the rationale for its investigation, detailed screening protocols, and its potential application in developing atypical antipsychotics and anxiolytics.

Part 1: Chemical Identity & Pharmacological Rationale[1]

The "Privileged" Arylpiperazine Scaffold

N,N-Dimethyl-2-(1-piperazinyl)benzamide represents a specific functionalization of the phenylpiperazine pharmacophore. This structural class is the backbone of numerous CNS blockbusters (e.g., Aripiprazole, Trazodone).

-

Core Structure: A piperazine ring attached to a phenyl group.[1]

-

Key Modification: An ortho-substituted dimethylcarboxamide group (-CON(CH3)2) on the phenyl ring.

-

Mechanistic Implication: The ortho-substitution is a known determinant for 5-HT1A receptor selectivity . Unlike simple ortho-methoxy analogs (e.g., oMPP), the bulky, electron-withdrawing amide group introduces unique steric and electronic properties that likely enhance selectivity for 5-HT1A over

-adrenergic receptors, reducing cardiovascular side effects.

Target Profile & Therapeutic Potential

Based on Structure-Activity Relationship (SAR) data of analogous ortho-substituted phenylpiperazines, this compound is predicted to function as:

-

5-HT1A Receptor Ligand (Partial Agonist/Antagonist): Potential for treating anxiety and depression . The amide group mimics the hydrogen-bonding capability required for high-affinity binding to the aspartate residue in the receptor pocket.

-

D2/D3 Dopamine Receptor Modulator: Potential utility in schizophrenia (atypical antipsychotic profile) by stabilizing dopaminergic tone without inducing extrapyramidal symptoms (EPS).

Part 2: Experimental Protocols & Validation

To validate the therapeutic potential of N,N-Dimethyl-2-(1-piperazinyl)benzamide, a rigorous screening cascade is required.

In Vitro Binding Affinity Assay (Radioligand Displacement)

Objective: Determine the

Protocol:

-

Membrane Preparation:

-

Homogenize HEK-293 cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge at 40,000 x g for 20 min; resuspend pellet.

-

-

Incubation:

-

Total Binding: Incubate membranes (20 µg protein) with 1 nM [^3H]-8-OH-DPAT (radioligand).

-

Test Compound: Add N,N-Dimethyl-2-(1-piperazinyl)benzamide at concentrations ranging from

M to -

Non-Specific Binding: Define using 10 µM Serotonin (5-HT).

-

-

Termination: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Data Presentation Table:

| Receptor Target | Radioligand | Reference Ligand | Predicted

Functional Assay: [35S]GTP S Binding

Objective: Determine intrinsic activity (Agonist vs. Antagonist).

Protocol:

-

Setup: Use membranes from 5-HT1A-expressing CHO cells.

-

Reaction Mix: Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).

-

Stimulation: Add test compound (10 µM) +/- 5-HT (EC80 concentration).

-

Tracer: Add 0.1 nM [^35S]GTP

S. Incubate 30 min at 30°C. -

Readout:

-

Increase in binding > Basal = Agonist .

-

Inhibition of 5-HT induced binding = Antagonist .

-

Part 3: Visualization of Mechanism

Signaling Pathway Interaction

The following diagram illustrates the hypothetical interaction of N,N-Dimethyl-2-(1-piperazinyl)benzamide within the 5-HT1A signaling cascade, highlighting its potential to modulate cAMP levels and G-protein coupling.

Caption: Hypothetical modulation of the Gi/o-coupled 5-HT1A pathway by the target compound, leading to reduced cAMP and downstream neuroplastic changes.[2][1][3][]

Lead Optimization Workflow

This flowchart guides the researcher through the decision matrix for optimizing this scaffold.

Caption: Strategic screening cascade for validating the CNS therapeutic potential of the benzamide-piperazine scaffold.

Part 4: Synthesis & Optimization Strategy

For researchers aiming to synthesize or modify this compound (CAS 494782-69-3), the following retrosynthetic approach is recommended to ensure high yield and purity.

Synthetic Route:

-

Starting Material: 2-Chlorobenzoic acid or 2-Fluorobenzoic acid.

-

Amidation: Reaction with dimethylamine (using EDC/HOBt coupling) to form 2-Chloro-N,N-dimethylbenzamide.

-

Nucleophilic Substitution (SnAr): Reaction of the intermediate with Piperazine (excess) in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperature (100°C) with a base (K2CO3).

-

Note: The electron-withdrawing amide group at the ortho position activates the benzene ring for nucleophilic aromatic substitution, facilitating the displacement of the halogen by piperazine.

-

Optimization Points:

-

Linker Modification: The N,N-dimethyl group can be replaced with cyclic amines (e.g., pyrrolidine) to alter lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

-

Piperazine N4-Alkylation: The secondary amine on the piperazine ring is a prime site for further functionalization (e.g., adding a butyl-chain or heteroaryl group) to create "long-chain" arylpiperazines with enhanced 5-HT1A affinity.

References

-

Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. (Context: SAR of phenylpiperazines). Retrieved from [Link]

-

Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Context: Ortho-substituted arylpiperazine scaffold design). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11916 (N,N-Dimethylbenzamide substructure). Retrieved from [Link]

Sources

- 1. 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 3. New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimal Solvent Systems and Dissolution Protocols for N,N-Dimethyl-2-(1-piperazinyl)benzamide

This Application Note is designed for researchers and formulation scientists working with N,N-Dimethyl-2-(1-piperazinyl)benzamide (and structurally related ortho-piperazinyl benzamides). It addresses the specific physicochemical challenges posed by the steric hindrance of the ortho-substitution and the basicity of the piperazine ring.

Executive Summary

N,N-Dimethyl-2-(1-piperazinyl)benzamide presents a distinct solubility profile characterized by a lipophilic benzamide core and a basic piperazine tail.[1][2] While the molecule exhibits high solubility in polar aprotic solvents (DMSO, DMF), its aqueous solubility is strictly pH-dependent due to the ionizable nitrogen on the piperazine ring (pKa ≈ 9.0–9.8).[1][2]

This guide provides a validated framework for preparing stable stock solutions and aqueous working solutions, ensuring experimental reproducibility in biological assays.

Physicochemical Analysis & Solubility Logic

To optimize dissolution, one must understand the intermolecular forces at play.[1][2] This compound is not a simple neutral organic; it is a tunable electrolyte .[1][2]

Structural Determinants of Solubility[1][2]

-

The Piperazine "Handle" (Hydrophilic/Basic): The secondary amine in the piperazine ring acts as a proton acceptor.[1][2] At neutral pH (7.4), a significant fraction remains uncharged (lipophilic), leading to poor aqueous solubility.[2] At acidic pH (< 5.0), protonation occurs, drastically increasing water solubility.[2]

-

The Benzamide Core (Lipophilic): The N,N-dimethylbenzamide moiety is planar and lipophilic.[1][2] It drives the compound's affinity for organic solvents like DMSO and Ethanol.[1][2]

-

The Ortho-Effect: The substitution at the 2-position (ortho) creates steric clash between the piperazine ring and the amide group.[1][2] This disrupts crystal packing energy, generally making this isomer more soluble in organic solvents than its para-substituted counterparts, but potentially more prone to aggregation in water due to hydrophobic shielding.[1][2]

Solubility Profile Summary

| Solvent System | Solubility Rating | Primary Mechanism | Recommended Use |

| DMSO (Dimethyl sulfoxide) | Excellent (>100 mM) | Dipole-dipole interactions | Primary Stock Solution (Cryostorage) |

| Ethanol / Methanol | Good (>50 mM) | Hydrogen bonding | Secondary Stock / Evaporation protocols |

| Water (pH 7.4) | Poor (<1 mM) | Hydrophobic effect | Not Recommended for stock |

| 0.1 M HCl / Acetate Buffer | High (>20 mM) | Ionic solvation (Salt formation) | Aqueous working solutions |

| PEG-400 / Water (50:50) | Moderate | Co-solvency | In vivo formulation vehicle |

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: Create a stable 50 mM or 100 mM Master Stock for long-term storage.

Reagents & Equipment[1][2][3]

-

Compound: N,N-Dimethyl-2-(1-piperazinyl)benzamide (Solid/Oil).[1][2]

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1][2]

-

Vials: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.

-

Sonicator: Bath sonicator (35–40 kHz).

Step-by-Step Methodology

-

Gravimetric Verification:

-

Weigh the target mass of the compound.[1][2] Note: If the compound is a viscous oil (common for free bases of this class), weigh directly into the pre-tared amber vial.[1][2]

-

Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).[1][2]

-

Example: For 1 mL of 100 mM stock (MW ≈ 233.31 g/mol ), weigh 23.33 mg .[1][2]

-

-

Solvent Addition:

-

Dissolution Mechanics:

-

Final Volume Adjustment:

-

Storage:

-

Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

-

Protocol 2: Aqueous Dilution for Biological Assays[1][2]

Objective: Dilute the DMSO stock into aqueous media without causing precipitation (crash-out).

Critical Challenge: The "Crash-Out" Effect. When a hydrophobic stock (DMSO) is added to a neutral aqueous buffer, the sudden change in polarity can force the compound to precipitate.[1][2]

The "Step-Down" Dilution Method[1][2]

-

Prepare the Intermediate Dilution (10x):

-

pH Adjustment Strategy (The "Acid Trick"):

-

Since the piperazine nitrogen is basic, ensure your dilution buffer is slightly acidic or has high buffering capacity.[1][2]

-

If precipitation is observed at neutral pH, add 1 molar equivalent of HCl to the DMSO stock before aqueous dilution.[1][2] This converts the free base into an in situ hydrochloride salt, drastically improving aqueous stability.[2]

-

-

Visual Verification:

Visualization: Solubility Decision Tree

The following diagram illustrates the logical workflow for selecting the correct solvent system based on the intended application.

Caption: Logical workflow for solvent selection based on compound form (Free Base vs. Salt) and downstream application.

Troubleshooting & FAQ

Q: My compound precipitated when I added the DMSO stock to the media. Why? A: This is "solvent shock."[1][2] The local concentration of DMSO dropped, and the water content spiked, raising the polarity.[1][2]

-

Fix: Vortex the media while slowly adding the DMSO stock.[1][2] Alternatively, pre-dilute the stock in a 1:1 DMSO:PBS mixture before the final addition.[1][2]

Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative for the free base, but it evaporates faster (changing concentration) and is often more toxic to cells at lower concentrations than DMSO.[1][2] Use Ethanol only if DMSO interferes with your specific assay.[2]

Q: How do I verify the concentration?

A: Use UV-Vis spectrophotometry.[1][2] The benzamide moiety has a strong absorbance (typically

References

-

PubChem. N,N-Dimethylbenzamide (Analogous Structure Properties).[1][2] National Library of Medicine.[2] [Link][1][2]

-

National Institute of Standards and Technology (NIST). Piperazine Solubility Data.[1][2][Link][1][2]

Sources

Preparation of N,N-Dimethyl-2-(1-piperazinyl)benzamide Hydrochloride Salt

Application Note AN-2026-PB

High-Purity Synthesis Protocol for CNS Ligand Scaffolds

Executive Summary & Scientific Rationale

Significance: N,N-Dimethyl-2-(1-piperazinyl)benzamide is a privileged pharmacophore in medicinal chemistry, particularly serving as a key intermediate for serotonin (5-HT) and dopamine receptor antagonists. The ortho-disposition of the amide and piperazine rings creates a specific steric lock, often critical for receptor binding affinity.

Synthetic Strategy:

This protocol utilizes a Nucleophilic Aromatic Substitution (

Critical Quality Attributes (CQAs):

-

Regioselectivity: Exclusive substitution at the C2 position.

-

Dimer Control: Prevention of N,N'-bis(2-dimethylcarbamoylphenyl)piperazine formation (a common impurity where one piperazine molecule reacts with two aryl chlorides).

-

Salt Stoichiometry: Precise formation of the monohydrochloride salt to ensure water solubility and stability.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the reaction between 2-chloro-N,N-dimethylbenzamide and piperazine .

-

Activation: The ortho-amide group activates the benzene ring for nucleophilic attack at the C2 position.

-

Stoichiometry Control: A large excess of piperazine (3.0 – 5.0 equivalents) is employed to statistically favor the mono-substituted product over the "dimer" impurity.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the Meisenheimer complex intermediate.

Figure 1: Mechanistic pathway for the

Detailed Experimental Protocol

Safety Warning:

-

Piperazine: Caustic and a sensitizer. Avoid dust inhalation.

-

HCl (gas/ether): Corrosive. Perform salt formation in a fume hood.

-

Solvents: Toluene and DMSO are toxic/flammable.

Phase A: Coupling Reaction (

)

| Parameter | Specification | Causality/Notes |

| Substrate | 2-Chloro-N,N-dimethylbenzamide (1.0 eq) | The electrophile. |

| Reagent | Piperazine (Anhydrous) (4.0 eq) | CRITICAL: Excess prevents dimer formation. Use anhydrous to prevent hydrolysis of the amide. |

| Solvent | DMSO (Dimethyl sulfoxide) or Neat Melt | Polar aprotic solvents stabilize the polar transition state. Neat melt (if scale allows) avoids solvent waste. |

| Base | Potassium Carbonate ( | Scavenges the HCl generated during the reaction. |

| Temperature | 120°C – 130°C | High energy barrier for aryl chloride displacement requires significant heat. |

| Time | 12 – 24 Hours | Monitor by TLC/HPLC until starting material < 1%. |

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-N,N-dimethylbenzamide (10.0 g, 54.5 mmol).

-

Add Nucleophile: Add Piperazine (18.8 g, 218 mmol, 4.0 eq) and

(11.3 g, 81.7 mmol). -

Solvent: Add DMSO (50 mL). Note: Toluene (100 mL) can be used but requires longer reaction times (24-48h) due to lower boiling point and polarity.

-

Reaction: Heat the mixture to 125°C (internal temperature) under an inert atmosphere (

). Stir vigorously. -

Monitor: Check conversion by HPLC or TLC (System: DCM/MeOH 9:1). Look for the disappearance of the non-polar aryl chloride.

Phase B: Workup & Isolation of Free Base

-

Quench: Cool the reaction mixture to room temperature. Pour into Ice Water (200 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL).

-

Note: Piperazine is highly water-soluble. The excess piperazine remains in the aqueous layer. The product moves to the organic layer.[2]

-

-

Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMSO.

-

Dry: Dry over anhydrous Sodium Sulfate (

) . Filter and concentrate under vacuum to obtain the crude oil. -

Purification (Optional but Recommended): If the crude purity is <95%, perform a short silica plug filtration eluting with DCM -> 5% MeOH/DCM.

Phase C: Salt Formation (Hydrochloride) [3]

The free base is an oil or low-melting solid. The HCl salt provides a stable, crystalline solid.

-

Dissolution: Dissolve the free base (approx. 10 g) in Isopropanol (IPA) (50 mL).

-

Acidification: Cool to 0-5°C. Slowly add HCl in Isopropanol (5-6 M) or HCl in Dioxane (4 M) dropwise.

-

Target pH: Adjust to pH 3-4 (wet pH paper).

-

Stoichiometry: Add approx. 1.1 equivalents of HCl relative to the free base.

-

-

Precipitation: The salt should precipitate as a white solid.[4] If oiling occurs, add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists, then cool.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold IPA/Ether (1:1).

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the isolation of the hydrochloride salt.

Analytical Validation (QC)

| Test | Expected Result | Method Reference |

| Appearance | White to off-white crystalline solid | Visual |

| 1H NMR | DMSO- | |

| Mass Spec | [M+H]+ = 234.16 (Free Base mass) | ESI+ |

| Chloride Content | 11.0% - 13.5% (Theoretical for mono-HCl: ~13.1%) | Argentometric Titration |

Troubleshooting Guide:

-

Problem: Product is an oil/gum during salt formation.

-

Solution: The solvent is too polar or wet. Decant the supernatant, dissolve the oil in minimum hot Ethanol, and add Ethyl Acetate dropwise until cloudy. Let cool slowly.

-

-

Problem: Low Yield.

-

Solution: Incomplete conversion. Ensure temperature is >120°C. If using Toluene, switch to DMSO or NMP.

-

References

-

Mechanistic Foundation: Directed Nucleophilic Aromatic Substitution.[1] (2019).[5][6] The Royal Society of Chemistry. (Discusses the activation of ortho-halo benzamides).

-

Salt Formation Protocol: Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2010).[3][7] WIPO Patent WO2010070370. (General procedures for piperazine HCl salt precipitation).

-

General Reactivity: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025).[7][8][9] MDPI.[10] (Analogous reaction conditions for benzoyl piperazines).

-

Purification Guide: Technical Guide to Piperazine Hydrochloride Synthesis. (2025).[7][8][9] BenchChem. (Workup and purification strategies).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]

- 6. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 10. US4727143A - Method for the selective manufacture of N,N'-dimethyl piperazine - Google Patents [patents.google.com]

Crystallization techniques for N,N-Dimethyl-2-(1-piperazinyl)benzamide purification

Application Note: Advanced Crystallization & Purification Protocols for N,N-Dimethyl-2-(1-piperazinyl)benzamide

Executive Summary & Chemical Context

N,N-Dimethyl-2-(1-piperazinyl)benzamide (CAS: 494782-69-3 for oxalate) represents a critical pharmacophore in medicinal chemistry, sharing structural homology with psychotropic agents and 5-HT receptor ligands.[1][2] The molecule features a "push-pull" electronic system: an electron-withdrawing amide group ortho to an electron-donating piperazine ring.[1][2]

The Purification Challenge: Synthesizing this scaffold (often via Buchwald-Hartwig amination or nucleophilic aromatic substitution) frequently yields a crude mixture containing:

-

Unreacted Piperazine: Difficult to remove due to similar basicity.[1][2]

-

Bis-arylated byproducts: Where one piperazine attacks two benzamide electrophiles.[1][2]

-

Metal Catalysts: (If Pd/Cu coupling is used).

-

Physical State Issues: The free base often exhibits a low melting point or exists as a viscous oil due to the disruption of crystal packing by the bulky ortho-substituents and the flexible piperazine ring.[1][2]

This guide prioritizes Reactive Crystallization (Salt Formation) as the primary purification vector, as it offers superior impurity rejection compared to standard thermal recrystallization of the free base.

Physicochemical Profiling & Solvent Selection

To design a self-validating protocol, we must exploit the specific solubility differential of the molecule.[1]

| Property | Characteristic | Implication for Purification |

| Basicity (pKa) | Piperazine N4 (secondary amine) pKa ≈ 9.0; Amide N is non-basic.[1][2] | High. Allows selective protonation.[1][2] Impurities lacking the basic N4 (e.g., bis-amides) will not form salts.[1][2] |

| Lipophilicity | Moderate (LogP ~ 1.5 - 2.0).[1][2] | Soluble in alcohols, esters, DCM.[2] Insoluble in aliphatic hydrocarbons.[1][2] |

| Crystal Packing | Ortho-substitution creates steric strain, often inhibiting stable lattice formation in the free base.[1][2] | Risk of Oiling Out. Requires slow supersaturation generation or salt formation to rigidify the lattice.[1][2] |

Solvent Class Screening

-

Good Solvents (High Solubility): Ethanol (EtOH), Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc).[2]

-

Anti-Solvents (Low Solubility): n-Heptane, Methyl tert-butyl ether (MTBE).[1][2]

-

Salt Formers: Oxalic acid (forms stable lattice), Hydrochloric acid (hygroscopic risk).[2]

Protocol A: Reactive Crystallization (Oxalate Salt Formation)

Recommended for isolating the compound from crude reaction mixtures (purity < 90%).

Rationale: The oxalate salt of piperazine derivatives is historically favored because oxalic acid forms strong, bidentate hydrogen bond networks that bridge piperazine units, forcing the molecule into a rigid, crystalline lattice that excludes impurities (unlike the amorphous free base).

Step-by-Step Methodology

-

Dissolution (Crude):

-

Dissolve 10.0 g of crude N,N-Dimethyl-2-(1-piperazinyl)benzamide free base in 80 mL of Ethyl Acetate (EtOAc) at 45°C.

-

Note: If the solution is hazy, filter through a celite pad to remove inorganic salts.[2]

-

-

Acid Preparation:

-

In a separate vessel, dissolve 1.05 equivalents of Oxalic Acid Dihydrate in 20 mL of hot Ethanol (EtOH) (approx. 50°C).

-

-

Controlled Addition (The Critical Step):

-

Maintain the crude EtOAc solution at 45°C with vigorous stirring (300 RPM).

-

Add the hot Oxalic Acid/EtOH solution dropwise over 30 minutes.

-

Why? Rapid addition creates high local supersaturation, trapping impurities.[2] Slow addition allows the crystal lattice to "reject" the unreacted piperazine and bis-impurities.[1][2]

-

-

Nucleation & Aging:

-

Cooling Profile:

-

Cool to 20°C at a rate of 10°C/hour.

-

Cool further to 0-5°C and hold for 2 hours.

-

-

Isolation:

Protocol B: Anti-Solvent Recrystallization (Free Base)

Recommended only if the Free Base is required and the starting purity is >95%.

Risk Warning: This compound is prone to Liquid-Liquid Phase Separation (LLPS) , appearing as "oiling out" before crystallizing.[1][2]

-

Dissolution: Dissolve the compound in the minimum volume of Isopropyl Alcohol (IPA) at 60°C.

-

Anti-Solvent Addition: Slowly add n-Heptane until the solution becomes slightly turbid (Cloud Point).[1][2]

-

Re-dissolution: Add just enough IPA to clear the solution.

-

Seeding: Add 0.1 wt% seed crystals. Do not skip this step.

-

Crystallization: Cool slowly to room temperature without stirring (or very slow stirring) to avoid shear-induced oiling.

Process Logic & Troubleshooting Visualization

The following diagram illustrates the decision matrix for purifying this specific scaffold, highlighting the critical "Oiling Out" mitigation pathways.

Figure 1: Decision matrix for purification. Note the emphasis on Salt Formation for lower purity inputs to avoid the "oiling out" phenomenon common in piperazine benzamides.

Analytical Validation (Self-Check)

To ensure the protocol was successful, verify the following:

-

1H NMR (DMSO-d6):

-

Check the integration of the piperazine protons.[2] In the free base, they appear as multiplets around 2.8-3.0 ppm.[2] In the oxalate salt, these will shift downfield due to protonation.[2]

-

Diagnostic: The N,N-dimethyl protons (singlet, ~2.9 ppm) should be distinct.[1][2] The absence of a "bis-benzamide" impurity can be confirmed by the integration ratio of the aromatic protons to the dimethyl handle.[1][2]

-

-

Melting Point:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide Derivatives.[1][2] Retrieved from [Link]

-

MDPI (2014). Synthesis and Crystal Structure of Benzamide Derivatives. Retrieved from [Link] (Contextual grounding for benzamide crystallization behavior).[1][2]

Sources

Application Note: Formulation Strategies for Low-Solubility Benzamide Derivatives

Abstract

Benzamide derivatives constitute a significant class of therapeutic agents, yet their development is frequently hampered by poor aqueous solubility, leading to challenges in achieving adequate bioavailability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective formulation strategies to overcome these solubility limitations. We delve into the physicochemical rationale behind common challenges and present a decision-making framework for selecting the most appropriate enabling technology. Detailed protocols for particle size reduction, amorphous solid dispersions, lipid-based formulations, and cyclodextrin complexation are provided, supported by quantitative case studies and field-proven insights to ensure scientific integrity and practical applicability.

The Challenge: Intrinsic Properties of Benzamide Derivatives

The benzamide moiety, characterized by a benzene ring attached to an amide functional group, is a common scaffold in medicinal chemistry. However, the aromatic ring system often imparts significant hydrophobicity and high crystal lattice energy, contributing to poor aqueous solubility.[1] Many of these molecules are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[2][3] For BCS Class II compounds, the dissolution rate is the rate-limiting step for absorption, making solubility enhancement a direct pathway to improved bioavailability.[2]

Key physicochemical properties that must be characterized to inform formulation strategy include:

-

Aqueous Solubility: Determines the baseline challenge.

-

LogP (Lipophilicity): A high LogP (>3) suggests suitability for lipid-based systems.

-

Melting Point (Tm): A high Tm (>160-200°C) indicates strong crystal lattice energy, often necessitating high-energy amorphous approaches.[4]

-

Dose: A high dose can make certain formulation approaches (e.g., those with low drug loading) impractical.

A Framework for Strategy Selection

Selecting an appropriate formulation strategy is a critical decision that should be guided by the drug candidate's specific physicochemical properties. A trial-and-error approach is inefficient; a rational, data-driven framework is essential.[4][5] The following decision tree provides a logical pathway for selecting a primary formulation approach.

Figure 1: Decision tree for selecting a primary formulation strategy.

Key Formulation Platforms & Protocols

This section details four primary strategies for enhancing the solubility of benzamide derivatives, complete with step-by-step laboratory protocols.

Particle Size Reduction: Micronization

Scientific Principle: Micronization reduces the particle size of the active pharmaceutical ingredient (API) to the micron range (typically <10 µm).[6] According to the Noyes-Whitney equation, this increases the effective surface area available for dissolution, thereby enhancing the dissolution rate.[7] This technique is most effective for BCS Class II compounds where dissolution is the rate-limiting step, but it does not increase the equilibrium solubility of the drug.[7]

Protocol: Jet Milling for API Micronization

-

Materials & Equipment:

-

Benzamide derivative API (crystalline powder)

-

Spiral Jet Mill (e.g., Lab-scale MC-ONE®)

-

High-pressure nitrogen or air source

-

Particle size analyzer (e.g., laser diffraction)

-

-

Procedure:

-

System Setup: Ensure the jet mill, collection vessel, and filter bag are clean, dry, and properly assembled.

-

Parameter Setting: Set the grinding gas pressure (e.g., 6-8 bar) and the injector (venturi) gas pressure (e.g., 3-5 bar). These parameters control the collision energy and must be optimized for the specific API.[8]

-

Feed Rate Calibration: Calibrate the screw feeder to deliver the API at a consistent, controlled rate (e.g., 50-200 g/hour for lab scale).

-

Milling Operation: Start the grinding gas flow to create the vortex within the milling chamber.

-

Initiate Feeding: Start the screw feeder to introduce the API into the gas stream. Particles are accelerated to high velocities and collide, causing fractures along natural fault lines.[6]

-

Classification & Collection: The internal classifier within the mill allows only particles of the desired size to exit to the collection vessel, while larger particles are retained for further milling.

-

Characterization: After milling, collect the product and measure the particle size distribution (PSD). The target is typically a D90 value of less than 10 microns.

-

Amorphous Solid Dispersions (ASDs)

Scientific Principle: ASDs involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[9] The amorphous form lacks the highly ordered crystal lattice of the crystalline state, circumventing the high lattice energy that must be overcome for dissolution. This results in a higher apparent solubility and the potential to achieve supersaturated concentrations in vivo.[10] Polymeric carriers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS) are crucial for stabilizing the amorphous drug and preventing recrystallization.[11]

Protocol: ASD Preparation by Spray Drying

-

Materials & Equipment:

-

Benzamide derivative API

-

Polymer carrier (e.g., Copovidone (Kollidon® VA64), HPMCAS)

-

Organic solvent (e.g., acetone, methanol, or a mixture)

-

Lab-scale spray dryer (e.g., Büchi B-290)

-

Magnetic stirrer, analytical balance

-

Differential Scanning Calorimeter (DSC), Powder X-ray Diffractometer (PXRD)

-

-

Procedure:

-

Solution Preparation: Prepare a solution by dissolving the API and polymer in the chosen solvent. A typical drug-to-polymer ratio ranges from 1:1 to 1:4.[2] The total solid concentration is typically kept between 2-10% (w/v) to ensure an appropriate viscosity for atomization.[12]

-

Spray Dryer Setup: Set the key process parameters. These are critical and require optimization:

-

Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation (e.g., 60-120°C).

-

Aspirator Rate: Set to a high percentage (e.g., 80-100%) to ensure efficient drying and particle collection.

-

Pump/Feed Rate: Controls the droplet size and residence time (e.g., 5-15 mL/min).

-

Atomizing Gas Flow: Affects droplet size (e.g., 400-600 L/hr).[13]

-

-

Spraying: Pump the feed solution through the two-fluid nozzle into the drying chamber. The hot drying gas rapidly evaporates the solvent, causing the drug-polymer matrix to solidify into fine particles. The rapid solidification kinetically traps the drug in its amorphous state.[14]

-

Collection: The dried powder is separated from the gas stream by a cyclone and collected.

-

Secondary Drying: Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove residual solvent.

-

Characterization: Confirm the amorphous nature of the API within the dispersion using PXRD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

-

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Scientific Principle: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[15] This strategy is ideal for highly lipophilic (high LogP) benzamide derivatives. The drug remains in a dissolved state within the oil droplets, bypassing the dissolution step and presenting a large surface area for absorption.[16]

Protocol: Formulation of a SEDDS Pre-concentrate

-

Materials & Equipment:

-

Benzamide derivative API

-

Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., corn oil).

-

Surfactant: High HLB (>12) non-ionic surfactants (e.g., Kolliphor® RH40, Tween® 80).[17]

-

Cosolvent/Cosurfactant: Short-chain alcohols or glycols (e.g., Transcutol® HP, PEG 400).

-

Vortex mixer, heated magnetic stirrer, glass vials.

-

-

Procedure:

-

Excipient Screening: Determine the solubility of the API in various oils, surfactants, and cosolvents to identify the excipients with the highest solubilizing capacity.

-

Constructing a Pseudo-Ternary Phase Diagram:

-

Select the most promising oil, surfactant, and cosolvent.

-

Prepare mixtures of the surfactant and cosolvent (Smix) at various ratios (e.g., 1:1, 2:1, 3:1, 4:1).[18]

-

For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at different weight ratios (from 9:1 to 1:9).

-

Titrate each formulation with water dropwise, with gentle stirring, and observe the point at which the mixture becomes turbid or forms a clear/opalescent microemulsion.

-

Plot the results on a ternary diagram to identify the self-emulsification region.

-

-

Formulation Preparation:

-

Select a ratio of oil:surfactant:cosolvent from a robust self-emulsification region (e.g., 20:50:30 w/w).

-

Accurately weigh the oil, surfactant, and cosolvent into a glass vial.

-

Heat the mixture to approximately 40-50°C to ensure homogeneity and reduce viscosity.[13]

-

Add the pre-weighed API to the excipient mixture and stir until fully dissolved.

-

-

Characterization:

-

Self-Emulsification Time: Dilute 1 mL of the pre-concentrate in 250 mL of water at 37°C with gentle stirring. The time to form a homogenous emulsion should be less than 2 minutes.

-

Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). For a self-nanoemulsifying system (SNEDDS), the droplet size should ideally be below 200 nm.

-

-

Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like benzamide derivatives, within their cavity, forming an inclusion complex. This complex shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in apparent water solubility.[10]

Protocol: Preparation of an Inclusion Complex by Freeze-Drying

-

Materials & Equipment:

-

Benzamide derivative API

-

Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)

-

Deionized water, organic co-solvent if needed (e.g., ethanol)

-

Magnetic stirrer, freeze-dryer (lyophilizer), centrifuge.

-

-

Procedure:

-

Phase Solubility Study (Recommended): To determine the optimal drug:CD molar ratio, prepare a series of CD solutions of increasing concentration. Add an excess of the API to each, agitate for 48-72 hours, filter, and analyze the supernatant to determine the dissolved drug concentration. This helps identify the stoichiometry of the complex.

-

Complex Formation:

-

Dissolve the HP-β-CD in deionized water at the predetermined molar ratio (e.g., 1:1 drug:CD).

-

Dissolve the benzamide derivative in a minimal amount of a suitable solvent like ethanol.

-

Slowly add the drug solution to the stirring aqueous CD solution.

-

Continue stirring the mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation.[19]

-

-

Freeze-Drying (Lyophilization):

-

Rapidly freeze the aqueous solution by placing it in a freezer at -80°C or immersing it in liquid nitrogen.

-

Lyophilize the frozen solution under high vacuum for 48-72 hours until a dry, fluffy powder is obtained.[10] This process removes water via sublimation, preventing the dissociation of the complex.

-

-

Characterization:

-

Dissolution Testing: Compare the dissolution rate of the complex to that of the pure drug and a simple physical mixture.

-

DSC/PXRD: Successful complexation is indicated by the disappearance or shifting of the drug's melting endotherm in DSC and changes in the diffraction pattern in PXRD.

-

-

Quantitative Data & Case Studies

The effectiveness of these strategies is best illustrated through quantitative data from studies on specific benzamide derivatives.

Table 1: Comparative Efficacy of Formulation Strategies for Benzamide Derivatives

| Benzamide Derivative | Formulation Strategy | Key Excipients | Solubility/Dissolution Enhancement | Bioavailability Enhancement (Relative) | Reference |

|---|---|---|---|---|---|

| Niclosamide | Amorphous Solid Dispersion (ASD) | Hydroxyethyl cellulose (HEC) | ~70-fold increase in aqueous solubility (from 6.1 to 428 µg/mL) | 4.4-fold increase in rats | [2][3] |

| Niclosamide | Solid SNEDDS | Corn oil, Cremophor RH40, Tween 80 | ~2500-fold increase in solubility (from 0.8 to >2000 µg/mL) | ~10-fold increase in rats | [20] |

| Entacapone | Lipid Solid Dispersion (Spray Dried) | Gelucire 50/13, Compritol | ~6.3-fold increase in saturation solubility | ~5.7-fold increase in AUC in rats | [21][22] |

| Cisapride | Nanosuspension (Precipitation) | Tween 80 | >95% drug release in 60 min vs. <20% for pure drug | Not reported, but significant dissolution enhancement implies potential improvement. |[23] |

Conclusion

Formulating poorly soluble benzamide derivatives requires a systematic, science-driven approach. By thoroughly characterizing the API's physicochemical properties and applying a logical selection framework, researchers can efficiently identify the most promising enabling technology. The protocols detailed in this note for micronization, amorphous solid dispersions, lipid-based systems, and cyclodextrin complexation provide robust starting points for laboratory-scale development. As demonstrated by the case studies of niclosamide and entacapone, these strategies can lead to dramatic improvements in solubility and bioavailability, ultimately increasing the probability of a compound's success in clinical development.

References

-

Lipid Solid Dispersions for the Aqueous Solubility and Bioavailability Enhancement of Entacapone. (n.d.). Retrieved February 21, 2026, from [Link]

-

Bhanushali, D., et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. PMC. Retrieved February 21, 2026, from [Link]

-

Kim, J. S., et al. (2024). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Oxford Academic. Retrieved February 21, 2026, from [Link]

-

Ganesh, M., et al. (2016). Formulation, Characterization and in vitro Evaluation of Entacapone Solid Dispersions with Lipid Carriers by Using Spray Drying Method. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Bhanushali, D., et al. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Retrieved February 21, 2026, from [Link]

-

Contribution to the improvement of an oral formulation of niclosamide, an antihelmintic drug candidate for repurposing in SARS. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]

-

Lee, J., et al. (2024). Comparison of Solid Self-Nanoemulsifying Systems and Surface-Coated Microspheres: Improving Oral Bioavailability of Niclosamide. PMC. Retrieved February 21, 2026, from [Link]

-

Ganesh, M., et al. (2015). FORMULATION, CHARACTERIZATION AND IN VITRO EVALUATION OF ENTACAPone SOLID DISPERSIONS WITH LIPID CARRIERS BY USING SPRAY DRYING METHOD. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 21, 2026, from [Link]

-

Odeyemi, O. (2014). Effect of Oil, Surfactant and Co-Surfactant Concentrations on the Phase Behavior, Physicochemical Properties and Drug Release from Self. Austin Publishing Group. Retrieved February 21, 2026, from [Link]

-

Jet Mills for API Micronization. (2025). DP Pulverizer Americas Inc. Retrieved February 21, 2026, from [Link]

-

Sravanthi, V., et al. (2017). 16 Design, optimisation and characterisation of cisapride nanosuspension. Retrieved February 21, 2026, from [Link]

-

Optimising Solubility: Selecting the Right Technology for Early Drug Development. (n.d.). Ardena. Retrieved February 21, 2026, from [Link]

-

Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. Retrieved February 21, 2026, from [Link]

-

Standard Micronization of APIs & Excipients. (n.d.). Munit. Retrieved February 21, 2026, from [Link]

-

Suzuki, R., et al. (n.d.). The Rational Selection for Solubilized Formulation Technologies Utilizing Physicochemical Properties. J-Stage. Retrieved February 21, 2026, from [Link]

-

Al-Achi, A., et al. (2014). Rational formulation strategy from drug discovery profiling to human proof of concept. Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

-

Patel, J., et al. (2016). Formulation design and evaluation of amorphous ABT-102 nanoparticles. PubMed. Retrieved February 21, 2026, from [Link]

-

Hasan, M. Y. (2021). Impact of a formulation design on resultant dispersions of self-microemulsifying lipid systems. Journal of Applied Pharmaceutical Science. Retrieved February 21, 2026, from [Link]

-

Zhang, Y., et al. (n.d.). Integrated in silico formulation design of self-emulsifying drug delivery systems. PMC. Retrieved February 21, 2026, from [Link]

-

Kumar, A., et al. (2023). Self-Emulsifying Drug Delivery System (SEDDS). SciSpace. Retrieved February 21, 2026, from [Link]

-

Le-Ngoc, D., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Retrieved February 21, 2026, from [Link]

-

Surampalli, G., et al. (2014). Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate. PubMed. Retrieved February 21, 2026, from [Link]

-

Average Spray-drying Process Parameters. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Zhang, H., et al. (2025). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI. Retrieved February 21, 2026, from [Link]

-

API and OSD Processing Considerations when Spray Drying. (n.d.). Upperton Pharma Solutions. Retrieved February 21, 2026, from [Link]

-

Li, Y., et al. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. MDPI. Retrieved February 21, 2026, from [Link]

-

Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved February 21, 2026, from [Link]

-

Self-Emulsifying Drug Delivery Systems. (2025). Pharmaceutical Technology. Retrieved February 21, 2026, from [Link]

-

A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Retrieved February 21, 2026, from [Link]

-

5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Retrieved February 21, 2026, from [Link]

-

Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. (2026). Crystal Pharmatech Co., Ltd. Retrieved February 21, 2026, from [Link]

-

Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024). Retrieved February 21, 2026, from [Link]

-

Rumondor, A. C. F., et al. (n.d.). amorphous solid dispersions of bcs class ii drugs: a rational approach to solvent and polymer. SciSpace. Retrieved February 21, 2026, from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Retrieved February 21, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The Rational Selection for Solubilized Formulation Technologies Utilizing Physicochemical Properties [jstage.jst.go.jp]

- 6. FORMULATION, CHARACTERIZATION AND IN VITRO EVALUATION OF ENTACAPONE SOLID DISPERSIONS WITH LIPID CARRIERS BY USING SPRAY DRYING METHOD | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. upperton.com [upperton.com]

- 12. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. wjbphs.com [wjbphs.com]

- 16. scispace.com [scispace.com]

- 17. japsonline.com [japsonline.com]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. Selection of Solubility Enhancement Technologies for S-892216, a Novel COVID-19 Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of Solid Self-Nanoemulsifying Systems and Surface-Coated Microspheres: Improving Oral Bioavailability of Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

- 22. oaji.net [oaji.net]

- 23. pharmacyjournal.in [pharmacyjournal.in]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction conditions and improve your overall yield. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure our protocols are robust and self-validating.

Synthesis Strategy Overview

The synthesis of N,N-Dimethyl-2-(1-piperazinyl)benzamide is typically approached via a two-stage process. The first stage involves the formation of an amide bond to create a 2-substituted-N,N-dimethylbenzamide intermediate. The second, and often more challenging stage, is the C-N cross-coupling reaction to introduce the piperazine moiety.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Problem: Low or No Conversion

| Potential Cause | Underlying Science | Recommended Solution & Protocol |

| Inappropriate Catalyst System | The ligand is critical for stabilizing the Pd center and facilitating both oxidative addition and reductive elimination. Sterically hindered and electron-rich ligands are generally required. [1] | For aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding pre-catalysts are often necessary. For aryl bromides, older generation ligands like BINAP or DPPF may suffice. [1]Start with a well-established catalyst system like Pd₂(dba)₃ with XPhos. |

| Incorrect Base Selection | The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. It also acts as a halide scavenger after reductive elimination. A strong, non-nucleophilic base is essential. [2] | Sodium tert-butoxide (NaO-t-Bu) is a common and effective base. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times. |

| Oxygen Contamination | The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive. [2] | Protocol: Degassing 1. Assemble the reaction vessel with all solid reagents (aryl halide, piperazine, base, catalyst, ligand).2. Seal the vessel and subject it to 3-5 cycles of vacuum/inert gas backfill.3. Add the solvent (which should also be degassed by sparging with N₂ or Ar for 20-30 minutes) via cannula or syringe.4. Maintain a positive pressure of inert gas throughout the reaction. |

| Inappropriate Solvent | The solvent must solubilize the reactants and catalyst complex and be stable at the required reaction temperature. Aprotic, non-polar or polar aprotic solvents are typical. | Toluene and dioxane are common choices. [2]For some catalyst systems, m-xylene has been shown to be highly effective. [3] |

Table 2: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Common Choices | Rationale & Key Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a Pd(II) source that must be reduced in situ. Pd₂(dba)₃ is a common Pd(0) source. Pre-catalysts are often preferred for air stability and reproducibility. |

| Ligand | XPhos, SPhos, RuPhos, BINAP, DPPF | Ligand choice is paramount. Modern biaryl phosphine ligands (XPhos, etc.) are generally more active, especially for challenging substrates like aryl chlorides. [1] |

| Base | NaO-t-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | Must be strong enough to deprotonate the amine but not interfere with other functional groups. NaO-t-Bu is a common first choice. [2] |

| Solvent | Toluene, Dioxane, THF, m-Xylene | Must be anhydrous and degassed. Choice can influence reaction rate and selectivity. [3] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can cause catalyst decomposition. |

Part 3: Work-up and Purification

Purification can be challenging due to the basic nature of the product and the presence of residual palladium and excess reagents.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the excess piperazine and the base from my crude product? A1: A simple acid-base workup is often effective. Dilute the reaction mixture with a solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). Your product, being a weaker base than piperazine, may stay in the organic layer while the more basic impurities are extracted into the aqueous phase. However, care must be taken as the product itself can be protonated and extracted. A better method is often to wash with water or brine to remove inorganic salts and then purify by column chromatography.

Q2: My purified product is a thick oil that is difficult to handle. How can I get a solid? A2: Many piperazine-containing compounds are oils in their free-base form. They can often be converted to a crystalline, stable salt by treating a solution of the purified product (e.g., in diethyl ether or ethyl acetate) with a solution of HCl (e.g., HCl in ether or dioxane). The resulting hydrochloride salt will often precipitate as an easily filterable solid. [4]

Troubleshooting Guide: Purification

| Problem | Observation | Recommended Solution |

| Palladium Residues | Final product has a grey or black tint. | After the initial workup, filter the organic solution through a pad of Celite® or silica gel to adsorb palladium residues. Specific metal scavengers can also be used if trace amounts of palladium are a concern. |

| Co-elution during Chromatography | The product and starting aryl halide or other impurities have similar Rf values. | Modify the mobile phase. Adding a small amount of triethylamine (0.1-1%) to the eluent system (e.g., Hexane/Ethyl Acetate) can deactivate the silica gel, preventing peak tailing of the basic product and improving separation. A gradient elution may also be necessary. |

| Low Mass Recovery | Significant product loss during aqueous workup. | The product is basic and may have some water solubility, especially if protonated. Minimize the volume and strength of any acidic washes. Ensure to back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. Better yet, avoid acidic washes and proceed directly to chromatography after an initial water/brine wash. |

References

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. Available at: [Link]

-

Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. Available at: [Link]

-

Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF - ResearchGate. Available at: [Link]

-

Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Available at: [Link]

-